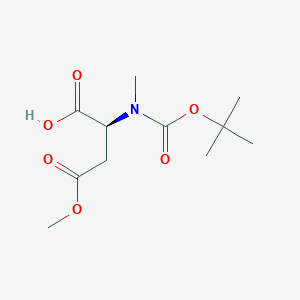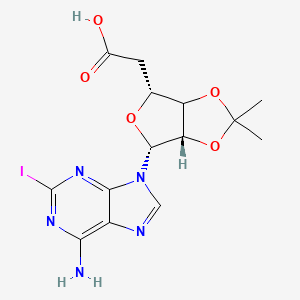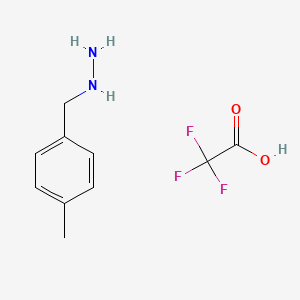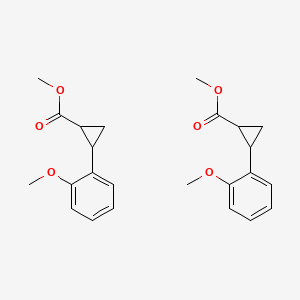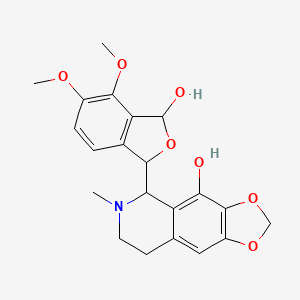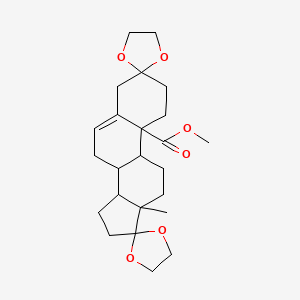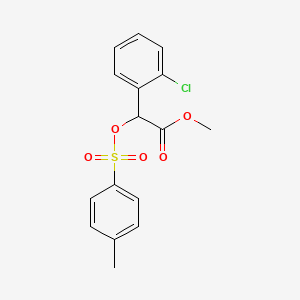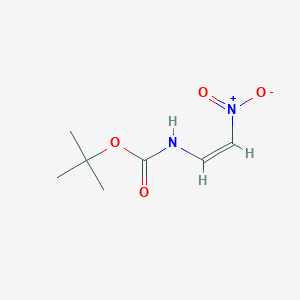
(Z)-tert-Butyl (2-nitrovinyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-tert-ブチル(2-ニトロビニル)カルバメートは、カルバメート部分にニトロビニル基が付いた有機化合物です。
準備方法
合成経路と反応条件
(Z)-tert-ブチル(2-ニトロビニル)カルバメートの合成は、通常、tert-ブチルカルバメートとニトロビニル化合物を特定の条件下で反応させることで行われます。一般的な方法の1つは、塩基を使用してカルバメートを脱プロトン化し、その後ニトロビニル化合物を加えて目的の生成物を生成します。反応条件は、通常、中程度の温度と、ジクロロメタンやテトラヒドロフランなどの溶媒の使用を伴います。
工業的生産方法
(Z)-tert-ブチル(2-ニトロビニル)カルバメートの具体的な工業的生産方法は、広く文書化されていませんが、一般的なアプローチは、実験室規模の合成方法をスケールアップすることです。これには、高収率と純度を確保するための反応条件の最適化と、再結晶化やクロマトグラフィーなどの効率的な精製技術の実施が含まれます。
化学反応解析
反応の種類
(Z)-tert-ブチル(2-ニトロビニル)カルバメートは、次のようなさまざまな化学反応を起こします。
酸化: ニトロビニル基は、使用する試薬や条件に応じて、さまざまな生成物に酸化されます。
還元: ニトロ基はアミンに還元され、さらに反応してさまざまな誘導体を生成します。
置換: ビニル基は求核剤との置換反応を起こし、新しい化合物を生成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや触媒の存在下での水素ガスなどの還元剤が頻繁に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性または酸性条件下で使用して、置換反応を促進できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用する特定の試薬や条件によって異なります。たとえば、酸化はニトロ誘導体を生成する可能性がありますが、還元はアミン誘導体を生成する可能性があります。
科学研究の応用
化学
化学において、(Z)-tert-ブチル(2-ニトロビニル)カルバメートは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その反応性は、有機合成における貴重な中間体となっています。
生物学
生物学的研究では、(Z)-tert-ブチル(2-ニトロビニル)カルバメートの誘導体が、抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学
医薬品化学において、この化合物は、薬理活性のある分子の前駆体としての可能性が検討されています。その誘導体は、創薬において有用な治療特性を示す可能性があります。
産業
産業部門では、(Z)-tert-ブチル(2-ニトロビニル)カルバメートは、特殊化学品や材料の生産に使用できます。その独特の化学特性は、特定の機能を持つ新しい材料の開発など、さまざまな用途に適しています。
化学反応の分析
Types of Reactions
(Z)-tert-Butyl (2-nitrovinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-tert-Butyl (2-nitrovinyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active molecules. Its derivatives may exhibit therapeutic properties that are useful in drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
作用機序
(Z)-tert-ブチル(2-ニトロビニル)カルバメートの作用機序は、その反応性のニトロビニル基を介した分子標的との相互作用を伴います。この基は、さまざまな化学変換を起こし、生物学的分子と相互作用する反応性中間体を生成します。特定の経路と標的は、化合物が使用されるコンテキスト(生物学的システムや化学システムなど)によって異なります。
類似の化合物との比較
類似の化合物
(Z)-2-ニトロビニル-1,4-ベンゾキノン: この化合物は、ニトロビニル基を共有し、同様の反応性を示します。
2-(2-ニトロビニル)チオフェン: ニトロビニル基を持つ別の化合物で、同様の用途で使用されます。
(Z)-2-ブロモ-5-(2-ニトロビニル)フラン: 抗菌研究で応用されているニトロビニル誘導体です。
独自性
(Z)-tert-ブチル(2-ニトロビニル)カルバメートは、カルバメート基とニトロビニル基の組み合わせによって独特であり、これにより、異なる反応性と潜在的な用途が与えられます。tert-ブチル基は、立体障害をもたらし、化学的挙動と相互作用に影響を与えます。
類似化合物との比較
Similar Compounds
(Z)-2-Nitrovinyl-1,4-benzoquinone: This compound shares the nitrovinyl group and exhibits similar reactivity.
2-(2-Nitrovinyl)thiophene: Another compound with a nitrovinyl group, used in similar applications.
(Z)-2-Bromo-5-(2-nitrovinyl)furan: A nitrovinyl derivative with applications in antimicrobial research.
Uniqueness
(Z)-tert-Butyl (2-nitrovinyl)carbamate is unique due to its combination of the carbamate and nitrovinyl groups, which confer distinct reactivity and potential applications. Its tert-butyl group also provides steric hindrance, influencing its chemical behavior and interactions.
特性
分子式 |
C7H12N2O4 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
tert-butyl N-[(Z)-2-nitroethenyl]carbamate |
InChI |
InChI=1S/C7H12N2O4/c1-7(2,3)13-6(10)8-4-5-9(11)12/h4-5H,1-3H3,(H,8,10)/b5-4- |
InChIキー |
LJOJFHIMERCGSM-PLNGDYQASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N/C=C\[N+](=O)[O-] |
正規SMILES |
CC(C)(C)OC(=O)NC=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


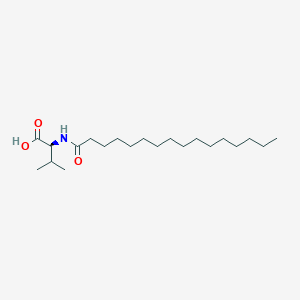
![2-Pyridinecarboxylic acid, 6,6'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis-](/img/structure/B12283943.png)

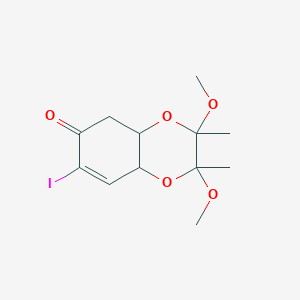
![Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-](/img/structure/B12283953.png)
![5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12283961.png)
